Calcium channel-modulator-1
Overview
Description
Calcium homeostasis modulator 1 (CALHM1), also known as Calcium channel-modulator-1, is a physiologically important plasma membrane ion channel . It was recently identified as a voltage-gated ATP release channel that plays an important role in neural gustatory signaling and the pathogenesis of Alzheimer’s disease . CALHM1 and its Caenorhabditis elegans homolog, CLHM-1, are regulated by membrane voltage and extracellular Ca2+ concentration .
Synthesis Analysis
The currently reported CALHM structures are all in an ATP-conducting state . Structural analysis revealed that the heptameric CALHM1s are in an ATP nonconducting state in which the pore diameter in the middle is approximately 6.6 Å . Molecular dynamic simulation shows that the pore size is significantly increased for ATP molecule permeation during the movement of the N-helix from the “down” position to the “up” position .Molecular Structure Analysis
The CALHM1 protein is a hexamer and each monomer has four transmembrane ™ helices . The amino and carboxyl termini are both in the cytoplasm . The N-terminal small helix folds back to the pore and forms an antiparallel interaction with transmembrane helix 1 . The extracellular loop 1 region within the dimer interface may contribute to oligomeric assembly .Chemical Reactions Analysis
CALHM1 is a voltage- and Ca2±gated ATP channel . Either membrane depolarization or low extra-cellular Ca2+ concentrations can induce the opening of the channel . It has weak ion selectivity, which may be attributed to its large pore size .Physical And Chemical Properties Analysis
The CALHM1 protein is a hexamer and each monomer has four transmembrane ™ helices . The amino and carboxyl termini are both in the cytoplasm . The N-terminal small helix folds back to the pore and forms an antiparallel interaction with transmembrane helix 1 . The extracellular loop 1 region within the dimer interface may contribute to oligomeric assembly .Mechanism of Action
properties
IUPAC Name |
3-O-methyl 5-O-[3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propyl] 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24Cl2N2O7S/c1-14-20(25(32)36-3)22(17-9-6-10-18(27)23(17)28)21(15(2)29-14)26(33)37-13-7-12-30-24(31)16-8-4-5-11-19(16)38(30,34)35/h4-6,8-11,22,29H,7,12-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYDIZPHIUSZBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCCN2C(=O)C3=CC=CC=C3S2(=O)=O)C4=C(C(=CC=C4)Cl)Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24Cl2N2O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Calcium channel-modulator-1 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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